Product packaging for Virescenol B(Cat. No.:CAS No. 22343-47-1)

Virescenol B

Cat. No.: B12795079
CAS No.: 22343-47-1
M. Wt: 304.5 g/mol
InChI Key: NFUDIHFRVVFXHZ-GNVSMLMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Diterpenoid Chemistry

Virescenol B belongs to the large and structurally diverse class of chemical compounds known as diterpenoids. wikipedia.org Diterpenoids are composed of four isoprene (B109036) units, giving them a 20-carbon skeleton. wikipedia.org this compound is specifically classified as a pimarane-type diterpene. researchgate.net The pimarane (B1242903) skeleton is a tricyclic system that serves as a common structural motif in a variety of natural products. researchgate.netgla.ac.uk These compounds are biosynthetically derived from geranylgeranyl pyrophosphate (GGPP). wikipedia.orgresearchgate.net

The stereochemistry of diterpenoids is a critical aspect of their classification. They can exist in a 'normal' stereochemical configuration or an enantiomeric 'ent' form. Fungal metabolites have been found to exhibit both types of stereochemistry. nzdr.ru

Historical Perspective on Discovery and Initial Characterization

This compound, along with its related compound virescenol A, was first identified as a metabolite produced by the fungus Oospora virescens. nzdr.rucore.ac.uk The initial structural work on these compounds was reported in 1968. nzdr.ru The characterization of this compound was achieved through a combination of chemical degradation and spectroscopic methods, with ¹H NMR spectroscopy playing a significant role. nzdr.ru

Early studies revealed that the acid-catalyzed hydrolysis of the naturally occurring glycosides, known as virescenosides, yielded the aglycones, virescenol A and B. This hydrolysis process was also found to cause a double-bond isomerization. nzdr.ru The structure of isothis compound, an isomer of this compound, was later confirmed by X-ray analysis. nzdr.ru

Significance of this compound in Bioactive Natural Products

This compound is recognized for its role as a bioactive natural product. Natural products and their derivatives have historically been a significant source of new drugs and lead compounds for drug discovery. nih.govnih.gov Fungi, in particular, produce a vast array of secondary metabolites with diverse biological activities, which they use to compete and defend themselves in their natural environments. nzdr.runih.govnih.gov

This compound has been investigated for its potential biological activities. For instance, it has been shown to exhibit antimicrobial properties. researchgate.netnih.gov The study of such bioactive compounds is crucial for identifying new therapeutic agents, especially in the face of growing antimicrobial resistance. nih.govnih.gov The exploration of the bioactivities of this compound and related diterpenoids contributes to the broader field of natural product research, which aims to discover and utilize the chemical diversity of nature for human benefit. speciation.netscispace.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B12795079 Virescenol B CAS No. 22343-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22343-47-1

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(1S,2S,4aR,4bS,7S,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-2-ol

InChI

InChI=1S/C20H32O2/c1-5-18(2)10-8-15-14(12-18)6-7-16-19(15,3)11-9-17(22)20(16,4)13-21/h5-6,15-17,21-22H,1,7-13H2,2-4H3/t15-,16+,17-,18-,19+,20+/m0/s1

InChI Key

NFUDIHFRVVFXHZ-GNVSMLMZSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@@H]([C@]3(C)CO)O)C)C1)C=C

Canonical SMILES

CC1(CCC2C(=CCC3C2(CCC(C3(C)CO)O)C)C1)C=C

Origin of Product

United States

Occurrence, Isolation, and Origin of Virescenol B

Natural Sources and Distribution

The presence of Virescenol B has been confirmed in specific fungal and plant species. These organisms synthesize the compound as a secondary metabolite.

This compound was first identified as a metabolite produced by the fungus Oospora virescens (now re-identified as Paragliomastix luzulae). nih.govrsc.org This fungus is known for producing a series of related diterpenoid compounds known as virescenols and their glycosides, the virescenosides. nih.govnih.govresearchgate.net Chemical investigations into the glycosidic components of Oospora virescens led to the isolation of virescenosides A and B, which are the β-D-altropyranosides of Virescenol A and this compound, respectively. researchgate.netresearchgate.net The aglycones, Virescenol A and B, were structurally characterized as isopimaradien-2α,3β-19-triol and isopimaradien-3β,19-diol, respectively. researchgate.net Research on other fungi, such as the marine-derived Acremonium striatisporum, has also yielded a variety of virescenosides, further highlighting the fungal origin of this class of compounds. nih.govresearchgate.net

This compound has also been isolated from botanical sources, notably from the rhizomes of Kaempferia marginata, a plant belonging to the Zingiberaceae family. researchgate.netnii.ac.jp Investigations into the chemical constituents of an n-hexane extract from K. marginata rhizomes led to the identification of this compound alongside several other known and new diterpenoids. nii.ac.jp This discovery expanded the known distribution of this compound from the fungal kingdom to the plant kingdom.

The genus Croton is recognized for its rich diversity of diterpenoids. ucl.ac.be While direct isolation of this compound from Croton zambesicus is not explicitly detailed, studies on this plant's leaves have resulted in the isolation of closely related isopimarane-type diterpenoids, such as isopimara-7,15-dien-3β-ol. ucl.ac.benih.gov Furthermore, a chemical correlation study has described the conversion of this compound into isopimara-7,15-dien-19-ol, demonstrating a structural link between this compound and compounds found in C. zambesicus. ucl.ac.be The leaf decoction of this plant is used in traditional African medicine. ucl.ac.be

Methodologies for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction from the biological matrix, followed by sophisticated purification techniques to obtain the pure compound.

The initial step in isolating this compound involves extracting the crude mixture of metabolites from the source material. The choice of solvent and method depends on the nature of the biological matrix (fungal or plant) and the polarity of the target compound. mdpi.com

For fungal cultures like Acremonium striatisporum, a common method involves extraction with a solvent mixture such as chloroform-ethanol (CHCl₃-EtOH) in a 2:1 ratio. nih.gov From plant materials, such as the rhizomes of Kaempferia marginata or the leaves of Croton zambesicus, different solvents are employed. An n-hexane extract of K. marginata was found to contain this compound. nii.ac.jp For C. zambesicus leaves, cold maceration using ethanol (B145695) for 72 hours is a documented technique. bioline.org.br General extraction methods for plant-derived compounds also include Soxhlet extraction and maceration, often using solvents like methanol, ethanol, or acetone, sometimes in aqueous mixtures. mdpi.comksu.edu.sa The particle size of the dried plant material is often optimized to enhance the contact surface between the sample and the solvent. mdpi.com

Table 1: Extraction Methods for this compound and Related Compounds

Biological Source Extraction Method Solvent(s) Reference
Acremonium striatisporum (Fungus) Solvent Extraction Chloroform-Ethanol (2:1) nih.gov
Kaempferia marginata (Plant Rhizome) Solvent Extraction n-Hexane nii.ac.jp

Following crude extraction, chromatographic techniques are essential for separating this compound from other co-extracted metabolites. lcms.cz A combination of different chromatographic methods is typically used to achieve high purity.

The process often begins with low-pressure column chromatography. For instance, extracts from Acremonium striatisporum were first subjected to low-pressure reversed-phase column chromatography on Teflon powder, followed by flash column chromatography on silica (B1680970) gel. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a crucial final step for obtaining highly pure compounds. nih.govlcms.cz This technique separates compounds based on their hydrophobicity and is widely used for the purification of natural products. lcms.cz Other advanced chromatographic strategies that can be applied include various forms of ion-exchange chromatography (cation and anion exchange) and affinity chromatography, which offer high selectivity and resolution for complex biological mixtures. nih.govgoogle.comekb.eg

Table 2: Chromatographic Techniques in Natural Product Purification

Technique Principle Typical Use Reference
Flash Column Chromatography Adsorption chromatography under moderate pressure. Initial fractionation of crude extracts. nih.gov
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity. High-resolution separation and final purification. nih.govlcms.cz
Ion-Exchange Chromatography Separation based on net surface charge. Purification of charged molecules. nih.govgoogle.com

| Affinity Chromatography | Separation based on specific binding interactions. | Highly selective purification of specific target molecules. | insights.bio |

Compound Index

Table 3: Chemical Compounds Mentioned

Compound Name
Virescenol A
This compound
Virescenoside A
Virescenoside B
Isopimara-7,15-dien-19-ol

Structural Elucidation and Stereochemical Assignment

Spectroscopic Analysis for Structural Determination

The precise arrangement of atoms and functional groups within Virescenol B was meticulously mapped out using a combination of powerful spectroscopic methods. These techniques, each providing a unique piece of the structural puzzle, collectively enabled the unambiguous determination of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a comprehensive suite of 1D (¹H and ¹³C) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were utilized to assemble its molecular framework.

The ¹H NMR spectrum of this compound reveals characteristic signals for a diterpenoid structure, including several methyl singlets, olefinic protons, and a number of overlapping multiplets in the aliphatic region. The ¹³C NMR spectrum displays twenty carbon signals, consistent with a diterpene skeleton. Specific chemical shifts provide initial clues about the nature of the carbon atoms (methyl, methylene, methine, quaternary, and olefinic).

To definitively connect the protons and carbons and establish the bonding network, 2D NMR experiments were crucial. COSY experiments established the proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. For instance, correlations between olefinic and allylic protons, as well as couplings within the cyclohexane rings, were identified.

HSQC spectra correlated each proton signal with its directly attached carbon atom, providing a clear map of the C-H single bonds. This experiment was instrumental in assigning the chemical shifts of the protonated carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)δH (ppm) (multiplicity, J in Hz)Key HMBC CorrelationsKey COSY Correlations
138.51.55 (m), 0.95 (m)C-2, C-3, C-5, C-10, C-20H-2
227.81.70 (m)C-1, C-3, C-10H-1, H-3
378.93.30 (dd, 11.0, 5.0)C-1, C-2, C-4, C-5, C-19H-2
439.1---
554.71.15 (d, 12.0)C-4, C-6, C-7, C-9, C-10, C-19, C-20H-6
622.11.80 (m), 1.65 (m)C-5, C-7, C-8, C-10H-5, H-7
7147.95.40 (br s)C-5, C-6, C-8, C-9, C-14H-6
8121.5---
949.81.95 (m)C-8, C-10, C-11, C-12, C-14H-11
1037.2---
1118.91.50 (m), 1.25 (m)C-9, C-10, C-12, C-13H-9, H-12
1234.51.60 (m), 1.40 (m)C-9, C-11, C-13, C-17H-11
1345.3---
1438.22.10 (m)C-7, C-8, C-9, C-13, C-15H-15
15148.95.85 (dd, 17.5, 10.5)C-13, C-14, C-16H-14, H-16
16110.44.95 (d, 17.5), 4.90 (d, 10.5)C-13, C-15H-15
1733.50.88 (s)C-12, C-13, C-14-
1828.70.85 (s)C-3, C-4, C-5, C-19-
1965.43.75 (d, 11.0), 3.45 (d, 11.0)C-3, C-4, C-5, C-18-
2017.50.98 (s)C-1, C-5, C-9, C-10-

High-Resolution Mass Spectrometry (HRESIMS)

To determine the elemental composition of this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) was employed. This technique measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the determination of its molecular formula.

The HRESIMS of this compound typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The exact mass of this ion is measured and compared with the theoretical masses of possible molecular formulas.

Table 2: HRESIMS Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺325.2195325.2198C₂₀H₃₀O₂Na

The excellent agreement between the calculated and found mass-to-charge ratios confirmed the molecular formula of this compound as C₂₀H₃₀O₂. This information was critical in constraining the possibilities for the structure and, in conjunction with the NMR data, provided a definitive constitutional assignment.

Other Spectroscopic Methods (e.g., Circular Dichroism (CD))

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule like this compound with multiple stereocenters, the CD spectrum provides a unique fingerprint that is highly sensitive to its three-dimensional structure.

The CD spectrum of this compound exhibits specific Cotton effects (positive or negative peaks) at particular wavelengths. These effects arise from the electronic transitions of chromophores within the chiral environment of the molecule. In the case of this compound, the double bonds within the isopimarane (B1252804) skeleton act as chromophores.

Table 3: Circular Dichroism Data for this compound

Wavelength (nm)Molar Ellipticity (Δε)
210+5.2
235-2.8

Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule involves establishing the precise three-dimensional arrangement of its atoms in space (i.e., its R/S or P/M configuration). For this compound, a combination of chiroptical methods and comparison with known compounds has been instrumental in assigning its absolute stereochemistry.

The primary method for determining the absolute configuration of this compound involves the application of empirical rules, such as the octant rule for the analysis of the Cotton effects observed in the CD spectrum of the carbonyl derivatives of related natural products. By comparing the sign of the Cotton effect with that predicted by these rules for a given stereoisomer, the absolute configuration can be deduced.

Furthermore, the absolute configuration of this compound has been correlated with that of other isopimarane diterpenoids whose absolute stereochemistry has been unequivocally established, often through X-ray crystallography. The biosynthetic pathways of these compounds are often conserved, leading to products with the same core stereochemistry. By comparing spectroscopic data (NMR and CD) and optical rotation values with those of known compounds, the absolute configuration of this compound can be confidently assigned. More modern approaches also involve the comparison of experimental CD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations for each possible enantiomer. The enantiomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration.

Biological Activities and Mechanistic Studies of Virescenol B

Structure-Activity Relationship (SAR) Studies for Virescenol B and Analogs

Stereochemical Effects on Biological Potency:The stereochemistry of a molecule can play a pivotal role in its interaction with biological targets. However, research detailing the synthesis of different stereoisomers of this compound and the subsequent evaluation of their biological potency could not be found.

Without this fundamental data, it is not possible to construct a detailed and scientifically accurate article on the structure-activity relationships of this compound as requested. The creation of informative data tables and a thorough discussion of research findings are contingent on the availability of primary research in this specific area. Further research and publication in the field are required to elucidate the nuanced structure-activity relationships of this particular compound.

Synthetic and Semi Synthetic Approaches to Virescenol B and Derivatives

Total Synthesis Strategies

As of this writing, a complete total synthesis of Virescenol B has not been widely reported in peer-reviewed literature. The total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry, often requiring numerous steps and sophisticated stereochemical control. Such endeavors are crucial for confirming the structure of a natural product and for providing a scalable route to the compound independent of its natural source. The absence of a reported total synthesis may suggest the complexity of the molecule presents formidable hurdles, or that focus has been directed towards more accessible semi-synthetic approaches.

Semi-Synthesis from Precursors or Analogs

The most common route to obtaining this compound for research purposes is through the semi-synthesis from its naturally occurring glycosides, the virescenosides. researchgate.net These precursors are produced by various fungi, such as Acremonium luzulae (formerly Oospora virescens). nih.gov

The general strategy involves the acid-catalyzed hydrolysis of the glycosidic bond in virescenosides to liberate the aglycone, this compound. For instance, virescenoside B, a β-D-altropyranoside of this compound, can be treated with acid to yield this compound. researchgate.net This approach is advantageous as it starts from a complex, readily available natural product, significantly reducing the number of synthetic steps required to access the target molecule.

Furthermore, semi-synthesis has been employed to create derivatives of virescenosides themselves. For example, virescenosides D and H, which are also glycosides of this compound, have been partially synthesized from the more abundant virescenoside B. nih.gov This highlights the utility of semi-synthesis in exploring the natural diversity of these compounds and in producing sufficient quantities for biological testing.

The following table summarizes the key precursors and their relationship to this compound:

PrecursorRelationship to this compoundTransformation
Virescenoside BGlycoside of this compoundAcid Hydrolysis
Virescenoside AGlycoside of Virescenol A-
Virescenoside CGlycoside of Virescenol C-
Virescenoside DGlycoside of this compoundPartial synthesis from Virescenoside B
Virescenoside HGlycoside of this compoundPartial synthesis from Virescenoside B

Derivatization for Enhanced Bioactivity or Probing Mechanisms

Chemical derivatization of this compound and related isopimarane (B1252804) diterpenoids has been a key strategy for investigating their structure-activity relationships (SAR) and for potentially enhancing their biological profiles. mdpi.com These studies typically involve modification of the functional groups on the isopimarane skeleton, such as the hydroxyl groups at C-3 and C-19.

Research into the antimicrobial properties of this compound and its derivatives has provided valuable insights. This compound itself, a 7,15-isopimaradien-3β,19-diol, has shown activity against certain strains of Staphylococcus aureus. mdpi.comnih.gov The derivatization of the hydroxyl groups has been shown to modulate this activity. For example, the mono-acetylated derivative, 19-acetoxy-7,15-isopimaradien-3β-ol, displayed moderate activity against a range of Gram-positive bacteria, including methicillin-sensitive S. aureus and vancomycin-resistant Enterococcus faecalis. mdpi.com In contrast, the diacetylated derivative, 3β,19-diacetoxy-7,15-isopimaradiene, was found to be inactive. mdpi.com This suggests that the presence and position of free hydroxyl groups are critical for the antimicrobial activity of these compounds.

In addition to antimicrobial studies, the cytotoxic potential of this compound has been evaluated. It exhibited mild antiproliferative activity against the human breast cancer cell line MDA-MB-231. researchgate.net

The following table details the bioactivity of this compound and some of its derivatives, highlighting the impact of chemical modifications.

CompoundStructureBioactivity SummaryCitation
This compound7,15-isopimaradien-3β,19-diolActive against S. aureus (MIC 51.30 µM); Mildly cytotoxic against MDA-MB-231 cells (IC50 15 µM) mdpi.comnih.govresearchgate.net
19-acetoxy-7,15-isopimaradien-3β-olMono-acetylated derivative of this compoundModerately active against Gram-positive bacteria (MIC 22.54-45.07 µM) mdpi.com
3β,19-diacetoxy-7,15-isopimaradieneDi-acetylated derivative of this compoundInactive against tested bacteria mdpi.com

These derivatization studies underscore the importance of the strategic modification of natural products like this compound to not only understand their mode of action but also to develop new analogs with improved therapeutic potential.

Analytical Methodologies for Virescenol B Research

Chromatographic Quantification Methods (e.g., HPLC-DAD)

Chromatographic methods are fundamental for the separation and quantification of Virescenol B from complex mixtures, such as fungal extracts. High-Performance Liquid Chromatography (HPLC) is a principal technique used for this purpose, often coupled with a Diode-Array Detector (DAD) for robust analysis. measurlabs.com

HPLC works by passing a sample through a column packed with a stationary phase; the components of the sample separate based on their differential interactions with this phase and a flowing mobile phase. measurlabs.com For isopimarane-type diterpenoids like this compound, reverse-phase columns, such as a C18 column, are commonly used. nih.gov The DAD enhances the analytical power of HPLC by measuring the absorbance of the eluting compounds across a wide range of ultraviolet and visible wavelengths simultaneously. measurlabs.com This capability allows for the identification of a compound by its characteristic UV-Vis spectrum and its quantification based on the absorbance at a specific wavelength.

In studies involving isopimarane (B1252804) diterpenoids, HPLC-DAD has been successfully used to determine the purity of compounds, including this compound. nih.govmdpi.com A typical analysis involves dissolving the compound in a suitable solvent and injecting it into the HPLC system. The separation is achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve all components. nih.gov For instance, a mobile phase gradient composed of solvents like acetonitrile, methanol, and acidified water is effective for separating these types of compounds. nih.gov The purity of this compound is determined by comparing the peak area of the compound to the total area of all peaks in the chromatogram. nih.gov

While HPLC is prevalent, other chromatographic techniques like Gas Chromatography (GC), often paired with Mass Spectrometry (GC-MS), are also powerful tools for the analysis of related terpenoid structures. aocs.org

Table 1: Example HPLC-DAD Conditions for Analysis of Isopimarane Diterpenoids This table is a representative example based on methods used for related compounds. nih.gov

Parameter Specification
System Agilent Technologies 1200 Infinity Series or equivalent
Column LiChrospher® 100, RP-18 (5 µm)
Mobile Phase A: MethanolB: AcetonitrileC: 0.3% Trichloroacetic acid in water
Elution Gradient program
Flow Rate ~1.0 mL/min
Detector Diode-Array Detector (DAD)

| Purity Determination | ≥95% (based on peak area) |

Spectroscopic Identification and Purity Assessment

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR reveals the number of different types of protons, their chemical environments, and their proximity to other protons. This was instrumental in the initial structural studies of virescenols. rsc.org

¹³C NMR: Carbon NMR provides a count of the distinct carbon atoms in the molecule. It was used in conjunction with ¹H NMR to establish the carbon skeleton of this compound and its analogues. researchgate.net

2D NMR Techniques: More complex structures and stereochemical details are often resolved using two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). nih.govmdpi.com These experiments establish correlations between protons and carbons, confirming the connectivity of the atoms within the molecule. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRESIMS) is particularly valuable as it can provide a highly accurate mass measurement, allowing for the determination of the precise molecular formula of this compound. researchgate.netmdpi.com

Together, these spectroscopic techniques provide unequivocal evidence for the structure of this compound and are used to confirm the identity and purity of isolated samples. rsc.orgresearchgate.net

| HRESIMS | Provides accurate molecular weight and determines the elemental formula. researchgate.netmdpi.com |

Method Validation in Research Contexts

To ensure that the analytical methods used in this compound research are reliable and fit for purpose, they must be validated. demarcheiso17025.com Method validation is the process of providing documented evidence that a procedure consistently produces a result that meets pre-determined acceptance criteria. researchgate.netwjarr.com The International Council for Harmonisation (ICH) provides guidelines that are often followed for validating analytical methods. researchgate.netjrespharm.com Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection and quantification. wjarr.comjrespharm.com

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities or matrix components. researchgate.net In HPLC, this is demonstrated by achieving a clean separation of the this compound peak from other signals. measurlabs.com

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. jrespharm.com It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999. jrespharm.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. researchgate.net It is often determined by performing recovery studies, where a known amount of this compound is added to a sample matrix, and the percentage of the analyte recovered by the method is calculated. mdpi.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment. researchgate.net

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days or with different analysts or equipment. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. wjarr.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. wjarr.com

Table 3: Key Parameters for Analytical Method Validation This table outlines the general parameters and typical acceptance criteria as per analytical validation guidelines. researchgate.netwjarr.comjrespharm.commdpi.com

Validation Parameter Description Common Acceptance Criteria
Specificity Ability to measure the analyte exclusively. No interference from blank or placebo at the analyte's retention time.
Linearity Proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness of the test result to the true value. Recovery typically within 98-102%
Precision (RSD) Agreement between a series of measurements. RSD ≤ 2% for repeatability and intermediate precision.
LOD Lowest concentration that can be detected. Calculated based on signal-to-noise ratio (e.g., 3:1) or standard deviation of the response.

| LOQ | Lowest concentration that can be quantified reliably. | Calculated based on signal-to-noise ratio (e.g., 10:1) or standard deviation of the response. |

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Elucidation of Novel Biosynthetic Enzymes and Pathways

However, a detailed molecular and genetic understanding of the Virescenol B biosynthetic pathway remains incomplete. Future research should prioritize the identification and characterization of the complete biosynthetic gene cluster (BGC) responsible for its production. This will involve:

Genome Mining: Sequencing the genomes of high-producing fungal strains like Oospora virescens and using bioinformatics tools to identify putative diterpene synthase gene clusters.

Gene Characterization: Functional characterization of the identified genes through targeted gene knockouts and heterologous expression in model organisms. rsc.org This will be crucial for identifying the specific terpene synthase that catalyzes the initial cyclization of GGPP to the pimarane (B1242903) skeleton, as well as the cytochrome P450 monooxygenases responsible for the subsequent oxidative modifications that yield the final this compound structure. biomolther.orgwikipedia.orgwikipedia.orgnih.gov

Pathway Reconstruction: Once identified, these enzymes could be used to reconstitute the biosynthetic pathway in vitro or in a heterologous host, confirming their roles and enabling the production of pathway intermediates.

A comprehensive understanding of the enzymatic machinery will not only demystify the biosynthesis of this compound but also provide a toolbox of novel enzymes for synthetic biology applications.

Discovery of New Biological Activities in Diverse Assays

This compound has demonstrated a range of biological activities, primarily antibacterial and antifungal. Its activity against Staphylococcus aureus has been quantified, showing moderate potential. nih.gov However, the full spectrum of its bioactivity is yet to be explored. A systematic and broad-based screening approach is necessary to uncover novel therapeutic applications.

Future efforts should include:

Broad-Spectrum Antimicrobial Screening: Testing this compound against a wider panel of pathogenic bacteria and fungi, including multidrug-resistant strains, to better define its antimicrobial spectrum. dntb.gov.ua

Antiviral Assays: Evaluating its efficacy against a diverse range of viruses.

Cytotoxicity Profiling: Expanding cytotoxicity studies beyond the currently tested cell lines to a larger panel of cancer and normal cell lines to assess its potential as an anticancer agent and to determine its selectivity. researchgate.net

Mechanism of Action Studies: For any significant activity observed, subsequent studies should focus on elucidating the mechanism of action. For its antifungal properties, for instance, investigations could explore if it targets ergosterol (B1671047) biosynthesis or disrupts the fungal cell membrane, similar to other antifungal agents. nih.govnih.gov

Activity TypeTarget Organism/Cell LineMeasurementResultReference
AntibacterialStaphylococcus aureus (two strains)Minimum Inhibitory Concentration (MIC)51.3 µM
AntifungalGeneral (not specified)Activity notedAntifungal properties present researchgate.net
CytotoxicHeLa (cervical cancer)IC50Weakly cytotoxic researchgate.net
CytotoxicHL-60 (leukemia)IC50Weakly cytotoxic researchgate.net

Rational Design of this compound Analogs for Improved Activity

While some natural and semi-synthetic derivatives of this compound exist, such as its glycosides (virescenosides) and acetate (B1210297) esters, there has been limited exploration into the rational design of analogs to enhance specific biological activities. mdpi.commdpi.com Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and represent a significant opportunity for this compound. nih.govresearchgate.netnih.govuzh.chmdpi.commdpi.comnih.gov

Future research in this area should involve:

SAR Studies: Systematically modifying the functional groups on the this compound scaffold (e.g., the hydroxyl groups at C-3 and C-19) and evaluating how these changes impact its antibacterial, antifungal, and cytotoxic activities.

Synthesis of Novel Analogs: Based on SAR insights, design and synthesize novel analogs with predicted improvements in potency, selectivity, or pharmacokinetic properties. For example, modifications could be designed to increase interaction with specific microbial or cancer cell targets.

Computational Modeling: Employing molecular docking and other computational tools to predict the binding of this compound and its analogs to potential biological targets, thereby guiding the design of more effective derivatives. researchgate.net

Development of Sustainable Production Methods

Currently, this compound is obtained through the fermentation of its natural fungal producers. plos.org However, natural production yields are often low, hindering large-scale studies and potential commercialization. Synthetic biology and metabolic engineering offer promising avenues for sustainable and high-titer production. rsc.orgnih.govcore.ac.ukfrontiersin.orgnih.govnih.gov

Key future strategies include:

Heterologous Production: Once the biosynthetic gene cluster is identified (as per section 8.1), transferring it into a well-characterized industrial host like Saccharomyces cerevisiae or Escherichia coli. nih.govfrontiersin.orgnih.govnih.govnih.govfrontiersin.orgmdpi.com These hosts can be genetically engineered for high-yield production of terpenoids.

Metabolic Engineering: Optimizing the metabolic pathways of the production host to increase the precursor supply (GGPP) and divert metabolic flux towards this compound production. researchgate.netnih.gov This could involve overexpressing key enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

Fermentation Optimization: Developing and optimizing fermentation processes for the engineered microbial strains to maximize the yield and purity of this compound. mdpi.comnih.gov This includes optimizing medium composition, pH, temperature, and aeration.

Production MethodOrganism/SystemKey StrategyPotential OutcomeReference (General Concept)
Natural FermentationOospora virescens, Acremonium sp.Standard culture conditionsSource for isolation, often low yield researchgate.netplos.org
Heterologous ProductionSaccharomyces cerevisiaeExpression of this compound biosynthetic genesScalable and sustainable production nih.govfrontiersin.org
Metabolic EngineeringEngineered S. cerevisiae or E. coliUpregulation of precursor pathways (MVA/MEP)Increased titer and yield nih.govresearchgate.net

In vivo Efficacy Studies in Animal Models

The promising in vitro activities of this compound must be validated in relevant animal models of disease to assess its therapeutic potential. To date, there is a lack of published in vivo efficacy studies for purified this compound.

Future research must bridge this translational gap by:

Developing Animal Models: Establishing and utilizing appropriate animal models for the diseases targeted by this compound's bioactivities. For example, murine models of systemic candidiasis or bacterial sepsis could be employed. plos.orgnih.govnih.govresearchgate.netmdpi.com

Efficacy Testing: Evaluating the ability of this compound to treat or prevent disease in these models, monitoring outcomes such as survival rates, pathogen load in target organs, and reduction in disease-specific symptoms.

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models to understand its bioavailability and guide dosing regimens.

Successful in vivo studies are a critical prerequisite for any further development of this compound as a therapeutic agent.

Integration with Cheminformatics and Computational Biology

Cheminformatics and computational biology are powerful tools that can accelerate natural product drug discovery by providing insights into mechanisms of action, predicting bioactivities, and guiding analog design. mdpi.comresearchgate.net For this compound, these approaches are currently underexplored.

Future integration of these computational methods should include:

Target Prediction: Using computational algorithms to screen this compound against databases of known protein structures to predict potential biological targets.

Molecular Docking: Performing molecular docking studies to model the interaction of this compound and its rationally designed analogs with their predicted or known targets. dntb.gov.uaresearchgate.net This can help to explain SAR data and guide the design of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of this compound analogs with their biological activities. pku.edu.cn These models can then be used to predict the activity of new, untested analogs, prioritizing synthetic efforts.

Omics Data Integration: Combining genomic, transcriptomic, and metabolomic data from this compound-producing organisms or treated cells to build a systems-level understanding of its biosynthesis and biological effects. uzh.ch

By embracing these advanced research directions, the scientific community can systematically explore and potentially unlock the therapeutic value of this compound, paving the way for new translational applications.

Q & A

Q. How can researchers ensure ethical rigor when translating this compound findings from preclinical to clinical studies?

  • Methodological Answer : Follow ICH-GCP guidelines for preclinical-to-clinical bridging studies. Submit protocols to institutional review boards (IRBs) for approval, addressing risks like hepatotoxicity (observed in rodent models). Implement data monitoring committees to audit safety endpoints. Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias. Collaborate with patient advocacy groups to align research goals with societal needs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.